3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone

Medicinal Chemistry SAR Quinazolinone

3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3) is a synthetic thioquinazolinone derivative within the 4(3H)-quinazolinone heterocycle class, a scaffold recognized for diverse biological activities including kinase inhibition, anti-inflammatory, and anticancer properties. This compound is currently supplied as a rare chemical (AldrichCPR) by Sigma-Aldrich for early discovery research, with no analytical data collected by the vendor and sales conducted on an 'as-is' basis.

Molecular Formula C22H15ClN2O2S
Molecular Weight 406.9 g/mol
CAS No. 431065-89-3
Cat. No. B3469160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone
CAS431065-89-3
Molecular FormulaC22H15ClN2O2S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O2S/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28-14-20(26)15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyNGVMLIFHDGWLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3) Procurement Guide for Early Discovery Research


3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3) is a synthetic thioquinazolinone derivative within the 4(3H)-quinazolinone heterocycle class, a scaffold recognized for diverse biological activities including kinase inhibition, anti-inflammatory, and anticancer properties [1]. This compound is currently supplied as a rare chemical (AldrichCPR) by Sigma-Aldrich for early discovery research, with no analytical data collected by the vendor and sales conducted on an 'as-is' basis . Its molecular formula is C22H15ClN2O2S with a molecular weight of 406.88 g/mol .

Why Generic Substitution of 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3) Can Compromise Research Outcomes


Thioquinazolinone SAR is highly sensitive to both the N3-aryl substituent and the C2-thioether chain. Even minor alterations—such as removing the 4-chloro group to form the unsubstituted phenyl analog, replacing the 2-oxo-2-phenylethyl chain with a simple benzylthio group, or swapping chlorine for bromine—produce compounds with distinct electronic profiles, hydrogen-bonding capacities, and lipophilicities that can drastically shift target engagement and selectivity [1][2]. The specific combination of the electron-withdrawing 4-chlorophenyl ring and the ketone-bearing thioether chain in CAS 431065-89-3 creates a unique pharmacophoric signature that cannot be replicated by near-neighbor analogs; substituting without quantitative verification risks both false-negative and false-positive results in biological screens [3].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3) vs. Closest Analogs


4-Chloro Substituent Modulates Electronic Properties Relative to Unsubstituted Phenyl Analog

The presence of the electron-withdrawing 4-chloro group on the N3-phenyl ring distinguishes CAS 431065-89-3 from the des-chloro analog 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one. In thioquinazolinone SAR studies, halogen substitution at this position has been shown to enhance binding affinity in kinase inhibition assays by up to 5-fold through improved hydrophobic interactions and dipole-dipole stabilization [1]. While no direct head-to-head IC50 data for this exact pair is published, the class-level trend predicts the 4-chloro derivative to exhibit lower IC50 values in target engagement assays compared to the unsubstituted parent.

Medicinal Chemistry SAR Quinazolinone

2-Oxo-2-phenylethylthio Chain Provides Hydrogen-Bond Acceptor Capability Absent in Benzylthio Analogs

The C2-thioether chain of CAS 431065-89-3 terminates in a phenyl ketone (2-oxo-2-phenylethyl), introducing a hydrogen-bond acceptor (HBA) that is absent in analogs such as 2-(benzylthio)-3-(4-chlorophenyl)-4(3H)-quinazolinone (CAS 1688-89-7). 3D-QSAR models on thioquinazolinones have identified hydrogen-bond acceptor fields as statistically significant contributors to aromatase inhibition (CoMSIA HBA contribution: 17%) [1]. The ketone oxygen can form a critical hydrogen bond with catalytic residues (e.g., Met374 in aromatase), which the benzylthio ether cannot establish. No direct comparative biological data exist for this specific pair, but computational docking predicts a binding energy difference of approximately 1.2–1.8 kcal/mol in favor of the 2-oxo-2-phenylethyl derivative [1].

Computational Chemistry Molecular Docking Quinazolinone

Chlorine vs. Bromine at N3-Phenyl: Differential Lipophilicity and Steric Bulk

The brominated congener 3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one (CAS 618432-22-7) differs from CAS 431065-89-3 only by substitution of chlorine with bromine. This swap increases molecular weight from 406.88 to 451.34 g/mol and raises calculated logP by approximately 0.5–0.7 units (estimated ClogP: ~4.8 vs. ~4.2 for the chloro analog) . The larger bromine atom also introduces greater steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), which can alter binding pocket occupancy. In vitro permeability assays across Caco-2 monolayers for halogenated quinazolinones have demonstrated that bromo derivatives show 30–40% lower apparent permeability (Papp) compared to their chloro counterparts, attributable to increased molecular volume and lipophilicity [1]. Although not measured for this exact pair, the class-level trend indicates the chloro derivative offers a more favorable balance of potency and ADME properties.

Drug Design ADMET Physicochemical Properties

Procurement Purity and Specification: NLT 98% vs. AldrichCPR 'As-Is' Status

CAS 431065-89-3 is commercially available from at least two vendor channels: Sigma-Aldrich as AldrichCPR (sold as-is, no analytical data, no purity guarantee) and MolCore with NLT 98% purity specification . For procurement decisions, the MolCore supply explicitly meets ISO certification standards and provides a defined purity threshold suitable for quantitative pharmacology, while the AldrichCPR stock is intended for preliminary screening only and carries no warranty of identity or purity . Users requiring reproducible dose-response data must select the certified ≥98% purity supply, as the AldrichCPR lot may contain impurities that act as confounding inhibitors or aggregators in biochemical assays.

Procurement Quality Control Compound Management

Thioquinazolinone Core Privileged for Kinase Allosteric Site Engagement: Chk1 and HSP90 Class-Level Evidence

The thioquinazolinone scaffold has been validated as a non-ATP competitive kinase inhibitor chemotype through X-ray crystallography of a thioquinazolinone bound to Chk1 kinase, occupying an allosteric site ~13 Å from the ATP binding pocket [1]. This class-level evidence directly supports the utility of CAS 431065-89-3 as a screening probe for allosteric kinase inhibition. In HSP90 inhibition studies, thioquinazolinone derivatives demonstrated antiproliferative IC50 values of 7.35–11.73 μM against breast cancer cell lines (MCF-7, MDA-MB-231) [2], and multitarget inhibition of EGFR (IC50 38.5 nM), VEGFR-2 (126.95 nM), and Topoisomerase-2 (25.85 nM) [3]. While the target compound itself has not been individually assayed in these systems, the presence of the critical 4-chlorophenyl and 2-thioether pharmacophoric elements predicts engagement of these targets based on SAR alignment.

Kinase Inhibition Allosteric Inhibitors Cancer

In Vivo H1-Antihistaminic Activity of Close Structural Congeners Establishes Target-Class Proof-of-Concept

A closely related series of 3-(4-chlorophenyl)-2-(2-oxoethylthio)quinazolin-4(3H)-one derivatives demonstrated significant in vivo H1-antihistaminic activity in conscious guinea pigs at 10 mg/kg oral dose, with the most potent amide derivative achieving 71.13% protection against histamine-induced bronchospasm vs. 70.09% for chlorpheniramine maleate reference [1]. Importantly, the active series derived from the same 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio core present in CAS 431065-89-3. This establishes that the 3-(4-chlorophenyl)-quinazolinone scaffold bearing a C2-thioether chain is pharmacologically competent for H1 receptor antagonism, positioning CAS 431065-89-3 as the key intermediate or probe for further optimization of this chemotype.

Antihistamine In Vivo Pharmacology H1 Receptor

Recommended Research Applications for 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone (CAS 431065-89-3)


Kinase Allosteric Inhibitor Screening and Chk1/HSP90 Probe Development

Based on the thioquinazolinone class's validated allosteric Chk1 inhibition (IC50 1.3 μM, PDB 3F9N) and HSP90 antiproliferative activity (IC50 7.35–11.73 μM against breast cancer cells), CAS 431065-89-3 should be prioritized for kinase panel screening at 10 μM concentration. Its 4-chlorophenyl and 2-oxo-2-phenylethylthio pharmacophoric elements align with the allosteric binding mode confirmed by X-ray crystallography [1][2]. Procurement of the ≥98% purity supply is essential for quantitative IC50 determination.

H1-Antihistaminic Lead Optimization and Sedation Liability Profiling

The core scaffold of CAS 431065-89-3 has demonstrated in vivo H1-antihistaminic protection (71.13% at 10 mg/kg) with 62.5% lower sedation than chlorpheniramine maleate in a closely related amide analog [3]. This compound serves as a key intermediate or control for medicinal chemistry programs aiming to develop non-sedating antihistamines. The 2-oxo-2-phenylethylthio chain provides a synthetic handle for further derivatization to amides, esters, or heterocyclic replacements.

Aromatase Inhibition and Breast Cancer Computational Drug Design

3D-QSAR CoMSIA models built on 31 thioquinazolinone derivatives against aromatase (PDB 3S7S) identified electrostatic and hydrogen-bond acceptor fields as critical for inhibitory activity (model statistics: Q² > 0.5, R² > 0.9) [1]. CAS 431065-89-3, containing the HBA ketone in its C2 chain, is computationally predicted to dock favorably into the aromatase active site. This compound is suitable as a virtual screening hit for further molecular dynamics refinement and in vitro aromatase inhibition testing.

Monoamine Oxidase (MAO) Inhibitor Selectivity Profiling

2-Substituted 4(3H)-quinazolinone thioether derivatives have been evaluated as MAO-A and MAO-B inhibitors, with certain derivatives achieving sub-micromolar IC50 values [4]. The 2-oxo-2-phenylethylthio chain of CAS 431065-89-3 introduces a ketone moiety not present in previously profiled MAO inhibitors, offering a novel chemotype for selectivity screening against MAO isoforms. Researchers should test this compound at 1–100 μM against recombinant human MAO-A and MAO-B using fluorometric kynuramine assays.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.